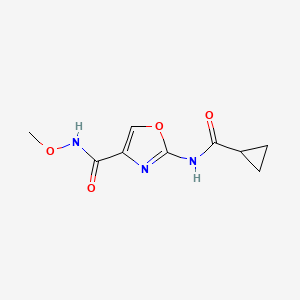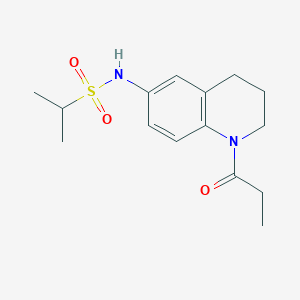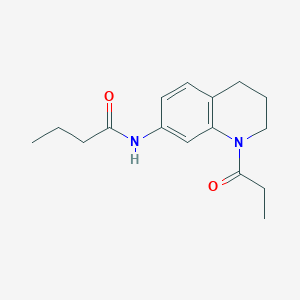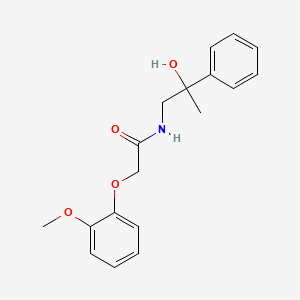
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea (DMPU) is a small molecule that has a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds. DMPU has a unique chemical structure and is a useful tool in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase. This inhibition leads to the inhibition of certain biochemical processes, such as protein synthesis. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a relatively low toxicity, which makes it a safe choice for use in lab experiments. The main limitation of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for the use of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea include further studies of its mechanisms of action and its effects on various biochemical and physiological processes. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various environmental toxins and pollutants. 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could also be used in further studies of the effects of various drugs and compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various diseases and disorders. Finally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various dietary and lifestyle changes.
合成法
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-2-phenylpropylurea in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields.
科学的研究の応用
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs. It has also been used to study the mechanism of action of various compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used to study the effects of various environmental toxins and pollutants.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)




![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)


